molecular formula C20H19N3 B1588928 4-(2-Methyl-1H-imidazol-1-yl)-2,2-diphenylbutanenitrile CAS No. 214777-43-2

4-(2-Methyl-1H-imidazol-1-yl)-2,2-diphenylbutanenitrile

Cat. No. B1588928
M. Wt: 301.4 g/mol
InChI Key: WQJZWQSRNCBNJW-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1,3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Imidazole has become an important synthon in the development of new drugs .


Synthesis Analysis

The synthesis of imidazole derivatives often involves the reaction of glyoxal and ammonia . In a specific example, the metabolites of a similar compound, 4-(2-methyl-1H-imidazol-1-yl)-2,2-diphenylbutanamide, were synthesized to confirm their structures .


Molecular Structure Analysis

The molecular structure of imidazole derivatives typically includes a five-membered ring with two nitrogen atoms . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

Imidazole derivatives show a broad range of chemical and biological properties . They can participate in various chemical reactions, often involving the nitrogen atoms in the imidazole ring .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . The specific physical and chemical properties of “4-(2-Methyl-1H-imidazol-1-yl)-2,2-diphenylbutanenitrile” would depend on its exact molecular structure.

Scientific Research Applications

Synthesis of Tetra-Substituted Imidazoles

4-(2-Methyl-1H-imidazol-1-yl)-2,2-diphenylbutanenitrile has been explored in the environmentally benign synthesis of tetra-substituted imidazoles, emphasizing its role in a high-yielding, cost-effective, and environmentally friendly process (Rana, Rahman, Roy, & Roy, 2018).

Influence on Imidazole Ring Donor–Acceptor Capacities

Research has investigated the influence of electronic and substituent effects on imidazole ring donor-acceptor capacities, particularly in frameworks involving 1H-imidazo[4,5-f][1,10]phenanthroline. This highlights the compound's relevance in understanding electron interactions in imidazole-based compounds (Eseola, Adepitan, Görls, & Plass, 2012).

Chemotherapy Against Tropical Diseases

A study on complexes involving 1-[[(2-chlorophenyl)diphenyl]methyl]-1H-imidazole for potential chemotherapy against tropical diseases showcases the compound's significance in medical research. This indicates its potential application in developing novel metal-based chemotherapy (Navarro, Lehmann, Cisneros-Fajardo, Fuentes, Sánchez-Delgado, Silva, & Urbina, 2000).

Bioanalytical Method Development

The compound has been used in the development and validation of bioanalytical methods for analyzing its metabolites in human plasma. This is crucial for understanding its pharmacokinetics and metabolism in medical research (Masuda, Kanayama, Manita, Ohmori, & Ooie, 2007).

Photochromism Research

Its derivatives have been synthesized and studied for their photochromism properties, contributing to advancements in the field of photochemistry and materials science (Bai, Han, Wang, & Meng, 2010).

Antitumor Activity

Research on imidazole-based phosphane gold(I) complexes, including those with structures related to 4-(2-Methyl-1H-imidazol-1-yl)-2,2-diphenylbutanenitrile, demonstrates its potential application in cancer treatment (Kunz, Kassack, Hamacher, & Spingler, 2009).

Versatile Catalysis

The compound's relevance in N-heterocyclic carbene-catalyzed reactions for transesterification/acylation processes underlines its significance in organic synthesis (Grasa, Kissling, & Nolan, 2002).

Safety And Hazards

The safety and hazards of a specific imidazole derivative would depend on its exact molecular structure. For example, some imidazole derivatives can be harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

The future directions in the research and development of imidazole derivatives are likely to involve the synthesis of new compounds with improved properties and the exploration of their potential applications in medicine and other fields .

properties

IUPAC Name

4-(2-methylimidazol-1-yl)-2,2-diphenylbutanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3/c1-17-22-13-15-23(17)14-12-20(16-21,18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-11,13,15H,12,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQJZWQSRNCBNJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1CCC(C#N)(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30433988
Record name 4-(2-Methyl-1H-imidazol-1-yl)-2,2-diphenylbutanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30433988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Methyl-1H-imidazol-1-yl)-2,2-diphenylbutanenitrile

CAS RN

214777-43-2
Record name 4-(2-Methyl-1H-imidazol-1-yl)-2,2-diphenylbutanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30433988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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